tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
Overview
Description
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:
Formation of the cyclohexylamine derivative: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Introduction of the hydroxycarbamimidoyl group: This step involves the reaction of the cyclohexylamine derivative with an appropriate reagent, such as hydroxylamine, under controlled conditions to form the hydroxycarbamimidoyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.
Substitution: The tert-butyl group can be substituted under acidic conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as using hydrochloric acid (HCl), can facilitate the substitution of the tert-butyl group.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various tert-butyl derivatives.
Scientific Research Applications
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: can be compared with other tert-butyl carbamates and hydroxycarbamimidoyl derivatives.
tert-butyl carbamate: A simpler compound with similar protecting group properties.
N-hydroxycarbamimidoyl derivatives: Compounds with similar functional groups but different structural frameworks.
Uniqueness
The uniqueness of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate lies in its combination of a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety
Biological Activity
Tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by a tert-butyl group linked to a carbamate moiety and a cyclohexyl ring substituted with a hydroxycarbamimidoyl group. Its molecular formula is with a molecular weight of approximately 230.32 g/mol. The structure can be summarized as follows:
- tert-butyl group : Provides steric bulk and lipophilicity.
- Carbamate moiety : Often associated with biological activity and stability.
- Cyclohexyl ring : Imparts conformational flexibility, potentially influencing binding interactions.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The hydroxycarbamimidoyl group is significant for its potential to form hydrogen bonds, which can enhance binding affinity to target proteins.
Efficacy in Biological Assays
Preliminary studies have demonstrated the compound's efficacy in several biological assays, particularly in the following areas:
- Antimicrobial Activity : Similar compounds have shown promising results against bacterial strains, indicating potential for development as antimicrobial agents.
- Antifungal Activity : Compounds with structural similarities have been tested against fungi, showing significant inhibition rates (e.g., MIC values as low as 12.5 µg/mL against F. oxysporum) .
- Cytotoxicity : Investigations into the cytotoxic effects of related compounds suggest that modifications to the hydroxycarbamimidoyl group can influence cell viability and apoptosis pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Similarity | Unique Aspects |
---|---|---|---|
Tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cyclohexane | 1.00 | Different substitution pattern |
Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | Hydroxymethyl group on cyclohexane | 0.93 | Trans configuration |
Tert-butyl (4-hydroxycyclohexyl)carbamate | Hydroxyl group on cyclohexane | 0.93 | Lacks hydroxycarbamimidoyl group |
Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Aminomethyl instead of hydroxy group | 0.93 | Amino functionality |
This table highlights how structural variations can impact biological activity, emphasizing the potential of this compound.
Case Study 1: Antimicrobial Screening
In a study focused on antimicrobial properties, derivatives of carbamates were screened against various bacterial strains. The results indicated that modifications to the hydroxycarbamimidoyl group significantly enhanced antimicrobial efficacy, with some derivatives achieving MIC values comparable to established antibiotics .
Case Study 2: Antifungal Activity Assessment
A series of related compounds were evaluated for antifungal activity against F. oxysporum. The most active derivatives exhibited potent inhibition at concentrations as low as 12.5 µg/mL, suggesting that similar modifications could be applied to this compound for improved antifungal properties .
Properties
IUPAC Name |
tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJNUIXXMZBED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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